N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound is notable for its bifuran moiety, which consists of two furan rings connected by a single bond. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with pent-4-enamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using microwave-assisted synthesis to enhance the reaction rate and yield . The general procedure involves the following steps:
- Dissolution of 2,2’-bifuran-5-carbaldehyde and pent-4-enamide in a suitable solvent such as dichloromethane.
- Addition of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- Microwave irradiation of the reaction mixture for a specified period.
- Purification of the product by column chromatography.
Industrial Production Methods
Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the pent-4-enamide can be reduced to form the corresponding saturated amide.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan rings.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted bifuran derivatives depending on the electrophile used.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)pent-4-enamide: Similar structure with a phenyl group instead of the bifuran moiety.
N-(2-furylmethyl)pent-4-enamide: Contains a single furan ring instead of the bifuran structure.
N-(2-thienylmethyl)pent-4-enamide: Contains a thiophene ring instead of the bifuran structure.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide is unique due to its bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and potential therapeutic agents .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-6-14(16)15-10-11-7-8-13(18-11)12-5-4-9-17-12/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDKGMXMXOJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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